molecular formula C9H8N4O2 B13247063 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid

2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B13247063
M. Wt: 204.19 g/mol
InChI Key: INFXXOLFYSWXPB-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves the condensation of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde. This reaction proceeds in a single step to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which is then reduced to its corresponding 6-amino analogue using Raney nickel in dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as Raney nickel and hydrogen gas are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and substituted pyridopyrimidines .

Scientific Research Applications

2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the amino and carboxylic acid functional groups.

    Pyrrolo[2,3-d]pyrimidine: This compound has a fused pyrrole ring instead of a pyridine ring.

Uniqueness: 2-Amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and other enzymes makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-amino-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-4-2-5-3-11-9(10)13-7(5)12-6(4)8(14)15/h2-3H,1H3,(H,14,15)(H2,10,11,12,13)

InChI Key

INFXXOLFYSWXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2N=C1C(=O)O)N

Origin of Product

United States

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